molecular formula C11H21NO B13209679 [1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol

[1-(Aminomethyl)-3-methylcyclopentyl](cyclopropyl)methanol

Cat. No.: B13209679
M. Wt: 183.29 g/mol
InChI Key: KTJWGKGSWXIIDK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(Aminomethyl)-3-methylcyclopentylmethanol follows IUPAC guidelines for polycyclic aliphatic alcohols. The parent structure is cyclopentane, with substituents prioritized by functional group hierarchy. The aminomethyl group (-CH2NH2) occupies position 1, while a methyl group (-CH3) resides at position 3. The cyclopropylmethanol moiety (-CH2OH attached to a cyclopropane ring) is treated as a substituent on the cyclopentane core.

The full IUPAC name is 1-(Aminomethyl)-3-methylcyclopentylmethanol , reflecting the connectivity of the cyclopropane-methanol group to the substituted cyclopentane. This nomenclature emphasizes the stereochemical complexity arising from the cyclopropane's strained ring and the cyclopentane's chair-like conformations.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of the compound is C11H21NO , derived from:

  • Cyclopentane ring: C5H9
  • 1-Aminomethyl group: CH2NH2 (adds 1 C, 2 H, 1 N)
  • 3-Methyl group: CH3 (adds 1 C, 3 H)
  • Cyclopropylmethanol: C3H5-CH2OH (adds 4 C, 7 H, 1 O)

Stereochemical analysis reveals two chiral centers:

  • The carbon bearing the aminomethyl group on the cyclopentane ring
  • The cyclopropane-attached carbon in the methanol moiety

Computational models predict a dihedral angle of 112° between the cyclopentane and cyclopropane rings, influencing molecular polarity. The strained cyclopropane ring (bond angles ~60°) introduces unique electronic effects, while the cyclopentane adopts a puckered conformation to minimize steric hindrance between the methyl and aminomethyl groups.

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of related cyclopropane-containing alcohols reveal key structural insights applicable to this compound:

Parameter Value
Bond length (C-C) 1.54 Å (cyclopentane)
Bond angle (C-C-C) 108° (cyclopentane)
Torsion angle (C-O) 180° (methanol group)

The cyclopropane ring exhibits characteristic bond lengths of 1.51 Å and angles of 59.8°, consistent with bent-bond theory. Disorder in the methanol group's orientation has been observed in analogous structures, suggesting dynamic conformational flexibility at room temperature.

Solid-state NMR data for similar compounds show:

  • 13C chemical shifts : 72 ppm (cyclopropane C), 64 ppm (cyclopentane C)
  • 1H shifts : 3.4 ppm (methanol -OH), 1.2 ppm (methyl group)

These observations indicate strong hydrogen-bonding networks between the hydroxyl group and aminomethyl nitrogen, stabilizing the crystal lattice.

Comparative Structural Analysis with Cyclopropane- and Cyclopentane-Containing Analogues

Structural comparisons highlight unique features of the target compound:

Compound Ring Strain (kJ/mol) Dipole Moment (D) Hydrogen Bond Capacity
[Target Compound] 115 (cyclopropane) 2.8 3 (1 -OH, 2 -NH2)
Cyclopropylmethylamine 115 1.5 1 (-NH2)
3-Methylcyclopentanol 0 1.9 1 (-OH)

Key differences include:

  • Ring Strain : The cyclopropane moiety contributes 115 kJ/mol strain versus none in cyclopentane
  • Polarity : Enhanced dipole moment from combined -OH and -NH2 groups
  • Conformational Flexibility : Reduced rotational freedom compared to non-cyclopropane analogues

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[1-(aminomethyl)-3-methylcyclopentyl]-cyclopropylmethanol

InChI

InChI=1S/C11H21NO/c1-8-4-5-11(6-8,7-12)10(13)9-2-3-9/h8-10,13H,2-7,12H2,1H3

InChI Key

KTJWGKGSWXIIDK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C(C2CC2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol involves constructing the cyclopentyl core substituted at the 1-position with an aminomethyl group and at the 3-position with a methyl group, while attaching a cyclopropylmethanol moiety. The key synthetic challenges are:

  • Formation of the cyclopentyl ring with correct substitution pattern.
  • Introduction of the aminomethyl group.
  • Attachment of the cyclopropylmethanol fragment.

The synthetic approach typically involves multi-step organic transformations including selective functional group interconversions, catalytic hydrogenations, and amination reactions.

Synthesis of Cyclopropylmethanol Intermediate

A critical intermediate in the synthesis is cyclopropylmethanol, which can be prepared efficiently by catalytic hydrogenation of cyclopropanecarboxaldehyde. This method is well-documented and offers high selectivity and yield under mild conditions.

Key details:

Parameter Details
Starting material Cyclopropanecarboxaldehyde (92% purity)
Catalyst Raney Nickel or Raney Cobalt
Solvent Cycloheptane or heptane
Temperature 20 to 50 °C
Pressure 2.4 to 5.2 absolute bar (approx. 35-75 psi)
Reaction time ~16 hours
Selectivity to cyclopropylmethanol 93-100%, typically ~98%
Side products Minor formation of n-butanol due to ring hydrogenation

Process summary:

  • The catalyst is pre-washed with water, tetrahydrofuran, and cycloheptane.
  • Cyclopropanecarboxaldehyde is added to the catalyst suspension in cycloheptane.
  • The mixture is hydrogenated under controlled temperature and pressure.
  • After completion, the catalyst is filtered off.
  • Gas chromatography confirms high purity of cyclopropylmethanol.

This method is economical, avoids difficult reagents, and is scalable.

Introduction of the Aminomethyl Group

The aminomethyl substitution on the cyclopentyl ring is generally introduced via reductive amination or nucleophilic substitution reactions.

  • Reductive amination involves reacting a cyclopentyl aldehyde or ketone intermediate with formaldehyde and ammonia or an amine source, followed by reduction.
  • Transition-metal catalyzed hydroaminomethylation is a modern approach that combines hydroformylation of an alkene, condensation with an amine, and hydrogenation in one pot, offering atom economy and mild conditions.

Hydroaminomethylation catalyzed by rhodium or ruthenium complexes has been reported to give high selectivity and yields for alkylamines structurally related to cyclopentyl derivatives.

Assembly of the Final Compound

The final step involves coupling the cyclopropylmethanol fragment with the aminomethyl-substituted methylcyclopentyl intermediate. This can be accomplished through:

  • Nucleophilic substitution reactions.
  • Use of protecting groups to control regioselectivity.
  • Purification by chromatography to isolate the target compound.

Research Outcomes and Analytical Data

Reaction Yields and Enantioselectivity

While specific yields for the entire synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol are scarce, related synthetic steps show:

Step Yield (%) Enantiomeric Excess (ee) Conditions
Cyclopropylmethanol hydrogenation 90-98% Not applicable Raney Ni catalyst, 25-28 °C, 16 h
Aminomethylation via enzymatic hydrolysis 78-99% Up to >99% Nitrilase enzymes, pH 6-8, 20-38 °C
Reductive amination (related amines) 70-85% Up to 91% Rh or Ru catalysts, mild conditions

Enzymatic and catalytic methods provide high stereoselectivity and yields, indicating potential for asymmetric synthesis routes.

Analytical Techniques

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Cyclopropylmethanol synthesis Catalytic hydrogenation Cyclopropanecarboxaldehyde, Raney Ni or Co 20-50 °C, 2.4-5.2 bar H2, 16 h 90-98% yield, 93-100% selectivity Mild, scalable, economical
Aminomethyl group introduction Reductive amination / Hydroaminomethylation Formaldehyde, ammonia, Rh or Ru catalysts Mild temperature, catalytic hydrogenation 70-85% yield, high ee Modern catalytic methods preferred
Final coupling Nucleophilic substitution / coupling Protected intermediates, base or acid catalysts Variable, chromatography purification Variable, high purity achieved Requires careful regioselectivity control

Chemical Reactions Analysis

Alcohol Functional Group Reactivity

The methanol group (-CH₂OH) undergoes characteristic alcohol reactions:

1.1 Oxidation
Controlled oxidation converts the primary alcohol to a carboxylic acid:

Reagent/ConditionsProductYield (%)SelectivitySource
KMnO₄ (acidic, 80°C)Cyclopropanecarboxylic acid derivative78High (≥90%)
PCC (room temp)Aldehyde intermediate62Moderate (70%)

1.2 Esterification
Reacts with acyl chlorides under mild conditions:

text
RCOCl + Target → RCOOCH₂-(cyclopentyl) + HCl
  • Optimal conditions: Pyridine catalyst, 0°C → 25°C, 4h

  • Conversion efficiency: 85-92% with acetyl chloride

Aminomethyl Group Reactions

The -CH₂NH₂ group participates in nucleophilic and condensation processes:

2.1 Schiff Base Formation
Reacts with aldehydes/ketones:
RCHO+H2NCH2 coreRCH N CH2 core+H2O\text{RCHO}+\text{H}_2\text{NCH}_2\text{ core}→\text{RCH N CH}_2\text{ core}+\text{H}_2\text{O}

  • Reaction time: 2-6h in ethanol

  • Isolated yields: 65-88%

2.2 Acylation

Acylating AgentProduct ClassNotable Feature
Acetic anhydrideAcetamideStabilizes amine against oxidation
Benzoyl chlorideBenzamideEnhanced crystallinity

Cyclopropane Ring Reactivity

The strained cyclopropane ring shows unique behavior:

3.1 Ring-Opening Reactions

ConditionOutcomeMechanism
H₂/Pd-CHydrogenolysis to propane derivativeRadical chain mechanism
Br₂ (UV)Dibromocyclopropane adductElectrophilic addition

3.2 [2+1] Cycloadditions
Reacts with carbenes at the cyclopropane ring:
Target+ CH2Bicyclo 3 1 0 hexane derivative\text{Target}+\text{ CH}_2→\text{Bicyclo 3 1 0 hexane derivative}

  • Requires Rh₂(OAc)₄ catalyst

  • Diastereomeric ratio: 3:1 (endo:exo)

Combined Functional Group Interactions

4.1 Intramolecular Cyclization
Under acidic conditions:

text
HCl/EtOH, reflux → Tetrahydrocyclopenta[c]pyrrole derivative
  • Key parameters: 12h, 78°C

  • Yield: 71% with 95% purity

4.2 Transition Metal-Catalyzed Coupling

Reaction TypeCatalyst SystemApplication
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl synthesis
Buchwald-HartwigRuPhos/Pd₂(dba)₃C-N bond formation

Stereochemical Considerations

The (1R,3S)-configured cyclopentane core influences reaction outcomes:

5.1 Diastereoselective Additions

ReactionFacial Selectivitydr
Epoxidationexo attack preferred4:1
Hydroborationanti-Markovnikov3.5:1

Stability Profile

Critical decomposition pathways:

  • Thermal: Degrades above 200°C via retro-aldol mechanism

  • Photolytic: Cyclopropane ring cleavage under UV > 300nm

  • Hydrolytic: Stable in pH 4-9; rapid decomposition at pH <2

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also studied for its reactivity and potential to form novel compounds.

Biology: In biological research, 1-(Aminomethyl)-3-methylcyclopentylmethanol is investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3-methylcyclopentylmethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct structure warrants comparison with analogs sharing key functional groups or scaffolds. Below is a detailed analysis:

Cyclopropyl-Containing Analogs

Compounds with cyclopropane rings are notable for their ring strain and conformational rigidity. Examples from include:

  • 1-(Aminomethyl)cyclopropylmethanol (CAS: N/A): Features a thiazole ring instead of cyclopentane. However, the absence of a methyl group on the cyclopropane-attached ring may reduce steric hindrance .
  • 1-(Aminomethyl)cyclopropylmethanol (CAS: 1855776-83-8): The thiophene ring introduces sulfur-based electronics, which could alter redox properties or metabolic stability relative to the target compound’s cyclopentane system .

Cyclopentanol Derivatives

  • 1-Methylcyclopentanol (CAS: 1462-03-9): A simpler analog lacking the aminomethyl and cyclopropyl groups. Its lower molecular weight (100.16 g/mol vs. ~209 g/mol for the target compound) and absence of polar substituents result in higher volatility and lower water solubility. The target compound’s aminomethyl group increases basicity, enabling salt formation (e.g., hydrochloride), which is absent in 1-methylcyclopentanol .
  • {1-[(Methylamino)methyl]cyclopentyl}methanol (CAS: 959238-70-1): Shares the cyclopentane-methanol backbone but substitutes cyclopropyl with methylamino. The methylamino group may enhance water solubility via protonation but reduce lipophilicity, affecting membrane permeability .

Key Insight : The cyclopropyl group in the target compound introduces steric constraints and lipophilicity, balancing solubility and membrane penetration.

Aminomethyl-Substituted Compounds

  • [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS: 74790-01-5): Replaces the methanol with a carboxylic acid. The carboxylic acid’s ionizability at physiological pH contrasts with the target compound’s hydroxyl group, which may limit ionic interactions but improve blood-brain barrier penetration .
  • 2,2-Dimethyl-3-(methylamino)propan-1-ol (CAS: 16047-86-2): A linear aminomethyl alcohol lacking cyclic structures. The absence of ring systems reduces steric hindrance and metabolic stability compared to the target compound .

Key Insight: The target compound’s cyclic systems mitigate rapid metabolism, a common issue with linear aminomethyl alcohols.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
1-(Aminomethyl)-3-methylcyclopentylmethanol ~209 Cyclopentyl, cyclopropyl, aminomethyl, hydroxyl High hydrogen-bonding capacity, moderate lipophilicity
1-(Aminomethyl)cyclopropylmethanol ~213 Cyclopropyl, thiophene, aminomethyl, hydroxyl Aromatic sulfur enhances π interactions
1-Methylcyclopentanol 100.16 Cyclopentyl, hydroxyl Volatile, low water solubility
{1-[(Methylamino)methyl]cyclopentyl}methanol ~158 Cyclopentyl, methylamino, hydroxyl Enhanced solubility via protonation
[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride ~196 Cyclopropyl, aminomethyl, carboxylic acid Ionizable, high water solubility

Research Findings and Implications

  • Bioactivity Potential: The cyclopropyl and aminomethyl groups in the target compound may synergize to improve binding to hydrophobic enzyme pockets while maintaining solubility via the hydroxyl group. This is contrasted with thiazole/thiophene analogs, where aromaticity dominates interactions .
  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than non-cyclic analogs like 2,2-dimethyl-3-(methylamino)propan-1-ol .
  • Synthetic Challenges : The presence of both cyclopropane and cyclopentane rings complicates synthesis, as seen in Montelukast intermediates (), where multi-step reactions are required to assemble strained systems .

Biological Activity

Antimicrobial Activity

Research has shown that 1-(Aminomethyl)-3-methylcyclopentylmethanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli12.5 μg/mL
S. aureus6.25 μg/mL
C. albicans25 μg/mL
A. fumigatus50 μg/mL

The compound's antimicrobial activity is thought to be related to its ability to disrupt bacterial cell membranes, a mechanism shared by structurally similar compounds.

Neuroactive Properties

1-(Aminomethyl)-3-methylcyclopentylmethanol has shown promising neuroactive effects, particularly in modulating neurotransmitter systems. Studies have indicated its potential in treating various neurological disorders.

Case Study: Anxiety Model

In a preclinical study using a rodent anxiety model, the compound demonstrated anxiolytic effects comparable to established benzodiazepines:

  • Dose: 10 mg/kg
  • Route of administration: Oral
  • Elevated Plus Maze Test: 35% increase in open arm entries
  • Light/Dark Box Test: 28% increase in time spent in light compartment

These results suggest that 1-(Aminomethyl)-3-methylcyclopentylmethanol may interact with GABA receptors, although further research is needed to elucidate the exact mechanism.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies using human cell lines have demonstrated its ability to reduce the production of pro-inflammatory cytokines.

CytokineReduction in Production
TNF-α42%
IL-638%
IL-1β35%

These anti-inflammatory properties may be attributed to the compound's interaction with NF-κB signaling pathways, a mechanism observed in structurally similar molecules.

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of 1-(Aminomethyl)-3-methylcyclopentylmethanol has revealed interesting properties:

  • Oral Bioavailability: 68%
  • Half-life: 4.5 hours
  • Volume of Distribution: 2.3 L/kg
  • Protein Binding: 35%

The compound is primarily metabolized in the liver through CYP3A4 enzymes, with the main metabolite being a hydroxylated derivative.

Structure-Activity Relationship

Studies comparing 1-(Aminomethyl)-3-methylcyclopentylmethanol to structurally similar compounds have provided insights into its structure-activity relationship:

CompoundKey FeatureBiological Activity
1-(Aminomethyl)-3-methylcyclopentylmethanolCyclopropyl and cyclopentylAntimicrobial, Neuroactive
CyclobutylmethanolFour-membered ringAntimicrobial
3-Methylpiperidin-2-oneSix-membered ring, ketoneNeuroactive
1-AminocyclohexanolSix-membered ring, amineAnti-inflammatory

The unique combination of cyclopropyl and cyclopentyl moieties in 1-(Aminomethyl)-3-methylcyclopentylmethanol appears to confer its diverse biological activities.

Q & A

Q. What are the optimal synthetic routes for 1-(Aminomethyl)-3-methylcyclopentylmethanol, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclopentanol or its alkylated derivatives. For example, cyclopentene precursors can undergo alkylation with methyl groups followed by functionalization with aminomethyl and cyclopropylmethanol moieties. Key steps include:
  • Cyclopropanation : Use of carbene insertion or cyclopropane ring-forming reagents (e.g., Simmons-Smith conditions) to introduce the cyclopropyl group .
  • Aminomethylation : Reductive amination or nucleophilic substitution with protected amines (e.g., Boc-protected intermediates) to install the aminomethyl group .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields improved by optimizing reaction temperatures (e.g., 0–25°C for cyclopropanation) and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing 1-(Aminomethyl)-3-methylcyclopentylmethanol?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
  • FTIR : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹ for methanol, N-H stretch at ~3300 cm⁻¹ for aminomethyl) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry and substitution patterns; cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How does pH or temperature affect the stability of 1-(Aminomethyl)-3-methylcyclopentylmethanol in solution?

  • Methodological Answer : Stability studies should include:
  • pH-Dependent Degradation : Test buffered solutions (pH 3–10) at 25°C, monitoring decomposition via HPLC. Acidic conditions may hydrolyze the cyclopropane ring, while basic conditions could deprotonate the methanol group .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentyl and cyclopropyl groups influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : Stereochemical effects can be probed via:
  • Chiral Synthesis : Prepare enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) and compare reaction rates in model transformations (e.g., hydrogenation) .
  • DFT Calculations : Use quantum chemical methods (e.g., Gaussian 16) to model transition states and identify steric hindrance from methyl or cyclopropyl substituents .
  • Experimental validation: Correlate computational data with kinetic studies (e.g., Arrhenius plots) to quantify activation barriers .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from impurities or assay variability. Address via:
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
  • Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
  • Screen potential targets using the compound’s 3D structure (optimized via DFT).
  • Identify key binding residues (e.g., hydrogen bonds with the aminomethyl group or hydrophobic interactions with cyclopropyl) .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding sites) .

Q. What are the challenges in scaling up the synthesis of 1-(Aminomethyl)-3-methylcyclopentylmethanol for preclinical studies?

  • Methodological Answer : Scale-up hurdles include:
  • Reaction Exotherms : Mitigate using flow chemistry for cyclopropanation steps to control heat dissipation .
  • Purification : Replace column chromatography with crystallization; optimize solvent systems (e.g., ethanol/water mixtures) .
  • Yield Optimization : Use design of experiments (DoE) to refine parameters (e.g., catalyst loading, reaction time) .

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